2-Chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]acetamide
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Overview
Description
2-Chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]acetamide is a synthetic organic compound that belongs to the class of acetamides It features a chloroacetamide moiety linked to a propyl chain, which is further connected to a 3,5-dimethyl-1,2-oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]acetamide typically involves the following steps:
Formation of the Oxazole Ring: The 3,5-dimethyl-1,2-oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3,5-dimethyl-4-nitroisoxazole, under acidic or basic conditions.
Attachment of the Propyl Chain: The propyl chain can be introduced via alkylation reactions, where a suitable propyl halide reacts with the oxazole ring in the presence of a base.
Formation of the Chloroacetamide Moiety: The final step involves the reaction of the propyl-substituted oxazole with chloroacetyl chloride in the presence of a base, such as triethylamine, to form the desired chloroacetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify its functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used in the presence of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out with sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Products include substituted amides, thioamides, or ethers.
Oxidation: Products may include oxidized derivatives of the oxazole ring or the propyl chain.
Reduction: Reduced forms of the oxazole ring or the chloroacetamide moiety.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be employed in studies investigating its biological activity, including antimicrobial, antifungal, or anticancer properties.
Industrial Chemistry: It can serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary based on the specific structure-activity relationship (SAR) studies conducted.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dimethylphenyl)chloroacetamide: Similar in structure but with a different aromatic ring.
2-Chloro-N,N-dimethylacetamide: Lacks the oxazole ring and has different substituents on the amide nitrogen.
3-Dimethylamino-1-propyl chloride hydrochloride: Contains a propyl chain and a chloro group but differs in the functional groups attached.
Uniqueness
2-Chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]acetamide is unique due to the presence of the 3,5-dimethyl-1,2-oxazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2/c1-4-8(12-9(14)5-11)10-6(2)13-15-7(10)3/h8H,4-5H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOZQMZBGCKBJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(ON=C1C)C)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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